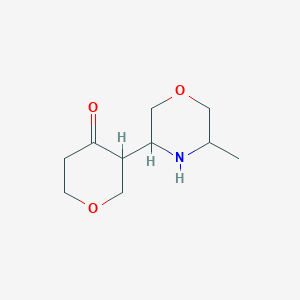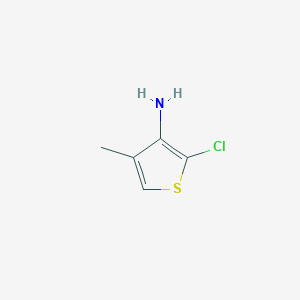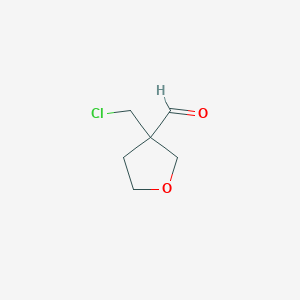
2-(2-Fluorophenyl)-1-iodopropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Fluorophenyl)-1-iodopropan-2-ol is an organic compound that features both fluorine and iodine atoms attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-1-iodopropan-2-ol typically involves the introduction of the fluorine and iodine atoms onto the phenyl ring through a series of organic reactions. One common method involves the use of a fluorinated benzene derivative, which undergoes iodination under specific conditions to introduce the iodine atom. The reaction conditions often include the use of iodine and a suitable oxidizing agent to facilitate the iodination process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Fluorophenyl)-1-iodopropan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the iodine atom, forming a fluorinated phenyl derivative.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be used to replace the iodine atom.
Major Products Formed
Oxidation: Formation of 2-(2-Fluorophenyl)-1-iodopropanone.
Reduction: Formation of 2-(2-Fluorophenyl)propan-2-ol.
Substitution: Formation of 2-(2-Fluorophenyl)-1-azidopropan-2-ol or 2-(2-Fluorophenyl)-1-cyanopropan-2-ol.
Aplicaciones Científicas De Investigación
2-(2-Fluorophenyl)-1-iodopropan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-(2-Fluorophenyl)-1-iodopropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. The iodine atom can also play a role in facilitating the compound’s reactivity and stability .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluorophenylpropan-2-ol: Lacks the iodine atom, which may result in different reactivity and biological activity.
2-Iodophenylpropan-2-ol: Lacks the fluorine atom, which can affect its binding affinity and selectivity.
2-(2-Chlorophenyl)-1-iodopropan-2-ol: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical properties
Uniqueness
2-(2-Fluorophenyl)-1-iodopropan-2-ol is unique due to the presence of both fluorine and iodine atoms, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H10FIO |
|---|---|
Peso molecular |
280.08 g/mol |
Nombre IUPAC |
2-(2-fluorophenyl)-1-iodopropan-2-ol |
InChI |
InChI=1S/C9H10FIO/c1-9(12,6-11)7-4-2-3-5-8(7)10/h2-5,12H,6H2,1H3 |
Clave InChI |
JTUFPZAHFRHBEW-UHFFFAOYSA-N |
SMILES canónico |
CC(CI)(C1=CC=CC=C1F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


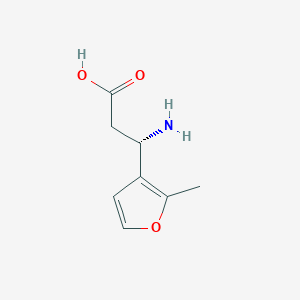
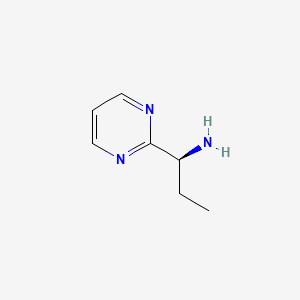
![5-Amino-1-[(1,2,5-thiadiazol-3-yl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13315727.png)
![2-{[1-(Thiophen-2-yl)ethyl]amino}butan-1-ol](/img/structure/B13315733.png)
![Benzyl N-[1-(chlorosulfonyl)propan-2-yl]-N-methylcarbamate](/img/structure/B13315741.png)
amine](/img/structure/B13315755.png)
amine](/img/structure/B13315760.png)
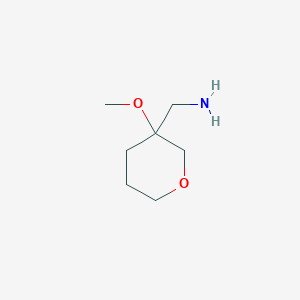
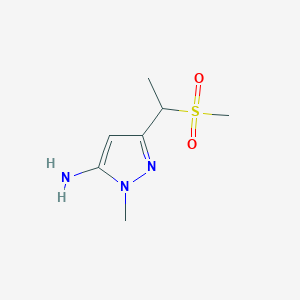
![Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopentyl}methyl)carbamate](/img/structure/B13315779.png)
